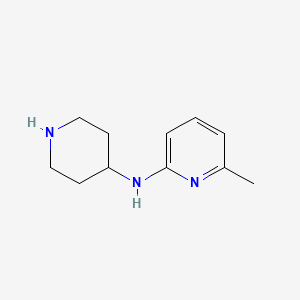
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Natural Product Isolation
- Isolation from Sargassum thunbergii : Research has identified derivatives of the compound from natural sources such as brown algae. For instance, two new resorcinols were isolated from Sargassum thunbergii, indicating the presence of structurally related compounds in nature and their potential biological importance (Yang-Peng Cai et al., 2010).
Synthetic Methodologies and Applications
- Ketone-ketone Rearrangement : A novel procedure for preparing derivatives with similar structural features has been described, showcasing the compound's relevance in synthetic organic chemistry. This method involves polymer-supported AlCl3-catalyzed rearrangement under microwave irradiation, highlighting efficient synthesis approaches (G. Gopalakrishnan et al., 2002).
- Microwave-assisted Synthesis : The microwave-assisted ketone-ketone rearrangement method provided an improved synthesis route for 3-(4-alkoxyphenyl)-3-methylbutan-2-ones, demonstrating the versatility and efficiency of using microwave irradiation in organic synthesis processes.
Potential Biological and Chemical Applications
- Bio-based Solvent : Research into sustainable and environmentally friendly solvents identified 3-methoxybutan-2-one as a potential substitute for hazardous chlorinated solvents. This derivative was evaluated for its solvatochromic parameters and demonstrated viability in substituting carcinogenic solvents in certain applications (Saimeng Jin et al., 2021).
- Antimicrobial Activity : Synthesized derivatives have been evaluated for their antimicrobial activities, indicating the potential of these compounds in pharmaceutical applications. For example, a series of novel oxadiazoles featuring the core structure showed significant antibacterial activity, suggesting their usefulness in developing new antimicrobial agents (N. P. Rai et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-(5-chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea, has been reported to target the serine/threonine-protein kinase chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
It can be hypothesized that, like its structurally similar compound, it may interact with its target protein to modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential target, it might influence pathways related to cell cycle regulation and dna repair .
Pharmacokinetics
A structurally similar compound, maxipost, has been studied for its pharmacokinetic properties . It was found that the recovery of the radioactive dose in urine and feces was nearly complete in 14-day collections (approximately 37% in urine and 60% in feces). The N-glucuronide of the parent was the prominent metabolite in urine (16.5% of dose), whereas the parent was a major drug-related component in feces (11% of dose) .
Result of Action
Based on its potential target, it might influence cell cycle progression, dna repair mechanisms, and cell survival .
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIFRTOKRHDQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



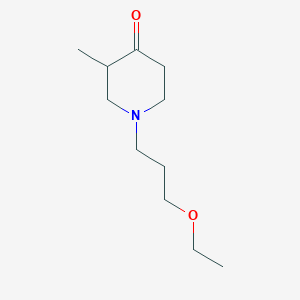



![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)
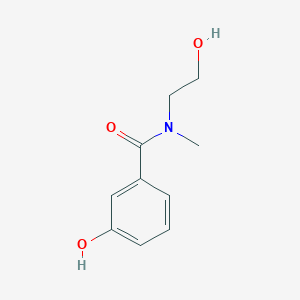
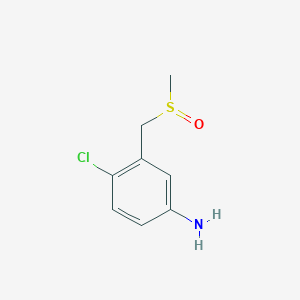


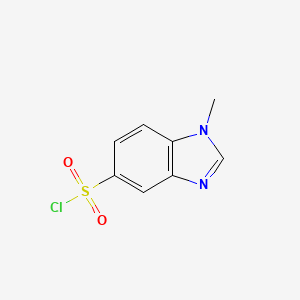
![[1,2]Oxazolo[4,3-c]quinolin-3-amine](/img/structure/B1423058.png)
![3-[4-(2-Chloroacetyl)phenyl]propanamide](/img/structure/B1423061.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)
